Cas no 330786-24-8 (Ibrutinib deacryloylpiperidine)
Ibrutinib deacryloylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- : 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 1H-Pyrazole, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxy-phenyl)-1(2)H-pyrazole
- 3-(4-phenoxyphenyl)-1H-pyrazole
- 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-[4-phenoxyphenyl]pyrazole
- AC1MD5RK
- ACMC-20me6r
- CHEMBL41864
- Maybridge3_001296
- Oprea1_637414
- SureCN3364770
- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxyphenyl)-1 h- pyrazole and [3,4- d] pyrimidine-4-amine
- Ibrutinib deacryloylpiperidine
- SY032999
- 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine; 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- HY-78727
- EN300-365110
- C17H13N5O
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4 d)pyrimidin-4-amine
- Z2753057767
- 330786-24-8
- KP2LL98299
- 1H-Pyrazolo(3,4-d)pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- AKOS040759471
- YYVUOZULIDAKRN-UHFFFAOYSA-N
- SB74532
- SCHEMBL200349
- CS-M2418
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
- DA-25126
- IBT4A
- 3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- AKOS032949962
- AKOS024464512
- MFCD20270360
- Ibrutinib N-2
- CHEMBL1242204
- AC-28742
- DS-7365
- BCP08092
-
- MDL: MFCD20270360
- Inchi: 1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
- InChI Key: YYVUOZULIDAKRN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C1=C2C(N)=NC=NC2=NN1
Computed Properties
- Exact Mass: 303.11200
- Monoisotopic Mass: 303.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 89.7Ų
Experimental Properties
- Density: 1.380±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 577.4±50.0 °C at 760 mmHg
- Flash Point: 303.0±30.1 °C
- Solubility: Insuluble (1.2E-3 g/L) (25 ºC),
- PSA: 89.71000
- LogP: 3.97560
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
Ibrutinib deacryloylpiperidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
Ibrutinib deacryloylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM110595-10g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95+% | 10g |
$61 | 2021-08-06 | |
| Chemenu | CM110595-25g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95+% | 25g |
$102 | 2021-08-06 | |
| Chemenu | CM110595-100g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95+% | 100g |
$338 | 2021-08-06 | |
| ChemScence | CS-M2418-10g |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 99.96% | 10g |
$47.0 | 2021-09-02 | |
| ChemScence | CS-M2418-25g |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 99.96% | 25g |
$89.0 | 2021-09-02 | |
| ChemScence | CS-M2418-100g |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 99.96% | 100g |
$325.0 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P844840-100g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 98% | 100g |
¥1,365.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK565-5g |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 98% | 5g |
167.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK565-250mg |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 98% | 250mg |
48CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK565-25g |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 98% | 25g |
1160CNY | 2021-05-08 |
Ibrutinib deacryloylpiperidine Suppliers
Ibrutinib deacryloylpiperidine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ibrutinib deacryloylpiperidine
Introduction to Ibrutinib deacryloylpiperidine (CAS No. 330786-24-8)
The compound Ibrutinib deacryloylpiperidine (CAS No. 330786-24-8) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of targeted therapies for hematological malignancies. This derivative of ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor, has garnered attention due to its potential to enhance therapeutic efficacy while minimizing side effects. The introduction of the deacryloyl group into the piperidine moiety introduces novel pharmacokinetic and pharmacodynamic properties, making it a subject of intense research interest.
Ibrutinib, marketed under the brand name Imbruvica, has revolutionized the treatment of mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and other B-cell malignancies since its approval by regulatory agencies in multiple countries. Its mechanism of action involves the inhibition of BTK, a key enzyme in B-cell signaling pathways. However, the widespread use of ibrutinib has also highlighted the need for derivatives that offer improved selectivity and reduced toxicity. The development of Ibrutinib deacryloylpiperidine is a testament to this ongoing effort.
The chemical structure of Ibrutinib deacryloylpiperidine incorporates a deacryloyl substituent on the piperidine ring, which is believed to modulate both the solubility and bioavailability of the compound. This modification has been shown to enhance binding affinity to BTK while potentially reducing off-target effects. Preliminary studies suggest that this derivative may exhibit superior pharmacokinetic profiles compared to its parent compound, including a more favorable half-life and reduced accumulation in certain tissues.
Recent advancements in computational chemistry and molecular modeling have played a crucial role in optimizing the structure of Ibrutinib deacryloylpiperidine. By leveraging high-throughput screening and structure-activity relationship (SAR) studies, researchers have been able to fine-tune the compound's properties to achieve maximal therapeutic benefit. These computational approaches have not only accelerated the drug discovery process but also provided valuable insights into the interactions between Ibrutinib deacryloylpiperidine and its biological targets.
In vitro studies have demonstrated that Ibrutinib deacryloylpiperidine retains potent inhibitory activity against BTK while exhibiting reduced toxicity towards normal hematopoietic cells. This selectivity is critical for improving patient outcomes and reducing treatment-related complications. Additionally, preclinical trials have shown that this derivative exhibits significant anti-proliferative effects on malignant B-cells, making it a promising candidate for clinical development.
The clinical potential of Ibrutinib deacryloylpiperidine is further supported by emerging data from early-phase trials. These studies have reported encouraging results in patients with relapsed or refractory B-cell malignancies, highlighting the compound's ability to induce durable remissions with manageable adverse effects. The observed clinical responses align well with preclinical findings, reinforcing the hypothesis that this derivative represents a significant improvement over existing therapies.
One of the most compelling aspects of Ibrutinib deacryloylpiperidine is its potential to overcome treatment resistance associated with other BTK inhibitors. Resistance mechanisms such as mutations in BTK or compensatory upregulation of alternative signaling pathways have been reported in patients receiving standard-of-care therapies. The unique structural features of Ibrutinib deacryloylpiperidine may enable it to circumvent these resistance mechanisms, thereby expanding its therapeutic utility.
The development of Ibrutinib deacryloylpiperidine also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating expertise from multiple disciplines, researchers have been able to design and optimize compounds that address complex biological challenges. This collaborative approach is essential for advancing drug discovery efforts and bringing new treatments to patients in need.
Looking ahead, future research on Ibrutinib deacryloylpiperidine will focus on refining its pharmacological properties and exploring new applications in other areas of oncology. Additionally, efforts will be made to translate preclinical findings into larger-scale clinical trials to validate its efficacy and safety profile in diverse patient populations. The continued investigation of this derivative holds promise for improving outcomes for patients with B-cell malignancies and potentially other diseases driven by dysregulated BTK signaling.
In conclusion,Ibrutinib deacryloylpiperidine (CAS No. 330786-24-8) represents a promising advancement in targeted therapy for hematological malignancies. Its unique chemical structure and favorable pharmacological properties position it as a compelling candidate for further clinical development. As research progresses, this derivative has the potential to significantly improve treatment options for patients with B-cell disorders, marking an important step forward in precision medicine.
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